![molecular formula C20H15ClN4OS B2587926 5-(((6-(4-Chlorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1115285-10-3](/img/structure/B2587926.png)
5-(((6-(4-Chlorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
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Description
5-(((6-(4-Chlorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Scientific Research Applications
Fungicidal Activity
The synthesis of pyridazinone-substituted 1,3,4-oxadiazoles has been explored for fungicidal activity against agricultural pests. These compounds, including structures similar to the target chemical, have shown effectiveness in vivo against wheat leaf rust caused by Puccinia recondita. The activity is influenced by substituents, offering insights into the design of highly active fungicides prior to synthesis (Zou et al., 2002).
Anticonvulsant and Muscle Relaxant Activities
Compounds with a related structure have demonstrated significant anticonvulsant activity in models of maximal electroshock and pentylenetetrazole-induced generalized convulsions, as well as muscle relaxant activity. These findings suggest potential therapeutic applications for neurological disorders (Sharma et al., 2013).
Anticancer and Antimicrobial Agents
Novel biologically potent heterocyclic compounds, including those related to the target chemical, have been synthesized and shown promising anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their potential as pharmaceutical agents to overcome microbe resistance (Katariya et al., 2021).
Antibacterial Activity and Action Mechanism
The synthesis and investigation of 1,3,4-oxadiazole thioether derivatives have been reported for their antibacterial activities against Xanthomonas oryzae pv. oryzae. Notably, one compound showed superior inhibitory effect compared to commercial agents, with a detailed analysis of the antibacterial action mechanism through proteomic analysis (Song et al., 2017).
Antioxidant Activity
Research into the radical scavenging and endogenous defence system inducing activities of related 1,3,4-oxadiazole derivatives has revealed significant antioxidant potential. These compounds are capable of abrogating oxidation by inducing endogenous defence systems, suggesting their consideration as potential antioxidants for further investigation (Shehzadi et al., 2018).
properties
IUPAC Name |
5-[[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c1-13-2-4-15(5-3-13)20-22-18(26-25-20)12-27-19-11-10-17(23-24-19)14-6-8-16(21)9-7-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAFNAIMAXTCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((6-(4-Chlorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole |
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